molecular formula C14H14N2O3 B11858013 2-(Acetamidomethyl)quinolin-8-yl acetate CAS No. 648897-10-3

2-(Acetamidomethyl)quinolin-8-yl acetate

Cat. No.: B11858013
CAS No.: 648897-10-3
M. Wt: 258.27 g/mol
InChI Key: ARSWAXSUTSHMIY-UHFFFAOYSA-N
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Description

2-(Acetamidomethyl)quinolin-8-yl acetate is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetamidomethyl)quinolin-8-yl acetate typically involves the reaction of quinolin-8-ol with acetamidomethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Acetamidomethyl)quinolin-8-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

2-(Acetamidomethyl)quinolin-8-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Acetamidomethyl)quinolin-8-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Quinolin-8-yloxy)acetohydrazide
  • 2-(Quinolin-8-yl)benzyl alcohol
  • 4-Hydroxy-2-quinolone

Uniqueness

2-(Acetamidomethyl)quinolin-8-yl acetate is unique due to its specific acetamidomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other quinoline derivatives .

Biological Activity

2-(Acetamidomethyl)quinolin-8-yl acetate is a synthetic compound derived from quinoline, a heterocyclic aromatic organic compound. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a comparative analysis with similar compounds.

The chemical structure of this compound can be described as follows:

PropertyValue
CAS Number [Not Available]
Molecular Formula C12H12N2O3
Molecular Weight 232.24 g/mol
IUPAC Name 2-(Acetamidomethyl)-8-acetoxyquinoline

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly kinases and proteases. Inhibition of these enzymes can disrupt critical signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains, which may be linked to its ability to disrupt bacterial cell wall synthesis or function.
  • Antinociceptive Effects : Research has suggested that derivatives of quinoline compounds can exhibit pain-relieving properties, potentially positioning this compound as a candidate for pain management therapies.

Research Findings

Several studies have investigated the biological activity of quinoline derivatives, including this compound. Key findings include:

  • Anticancer Activity : A study demonstrated that quinoline derivatives could inhibit the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Research indicated that compounds similar to this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Case Studies : In a clinical setting, case studies involving patients treated with quinoline-based drugs reported improvements in symptoms associated with infections resistant to conventional antibiotics . These findings underscore the importance of exploring quinoline derivatives in developing new therapeutic agents.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compound ModerateHighYes
Quinoline (base) LowModerateNo
6-Methoxyquinoline HighModerateYes

Properties

CAS No.

648897-10-3

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

[2-(acetamidomethyl)quinolin-8-yl] acetate

InChI

InChI=1S/C14H14N2O3/c1-9(17)15-8-12-7-6-11-4-3-5-13(14(11)16-12)19-10(2)18/h3-7H,8H2,1-2H3,(H,15,17)

InChI Key

ARSWAXSUTSHMIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC2=C(C=CC=C2OC(=O)C)C=C1

Origin of Product

United States

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